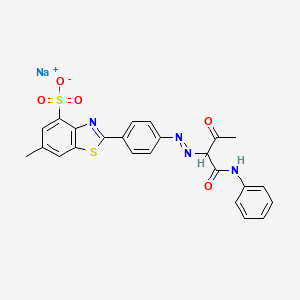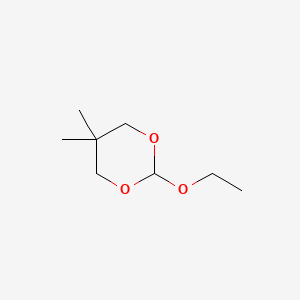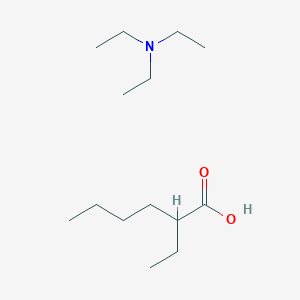
(+)-Pelletierine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Pelletierine is a naturally occurring alkaloid found in the bark of the pomegranate tree (Punica granatum). It is known for its biological activity and has been studied for various applications in medicine and chemistry. The compound is a member of the pyridine alkaloid family and has a unique structure that contributes to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pelletierine can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with primary amines under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of the compound from natural sources, such as the bark of the pomegranate tree. The extraction process includes solvent extraction, followed by purification steps like crystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Pelletierine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as secondary amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated that (+)-Pelletierine may have therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of certain pharmaceuticals and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (+)-Pelletierine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, this compound can interact with neurotransmitter receptors, contributing to its analgesic properties.
Comparación Con Compuestos Similares
Similar Compounds
(-)-Pelletierine: The enantiomer of (+)-Pelletierine, with similar but distinct biological activities.
Anabasine: Another pyridine alkaloid with comparable chemical properties.
Nicotine: A well-known alkaloid with structural similarities to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the resulting biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
2858-67-5 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-[(2S)-piperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3/t8-/m0/s1 |
Clave InChI |
JEIZLWNUBXHADF-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)C[C@@H]1CCCCN1 |
SMILES canónico |
CC(=O)CC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


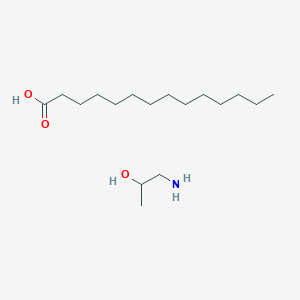
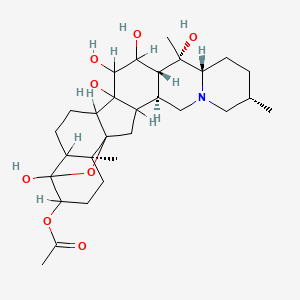

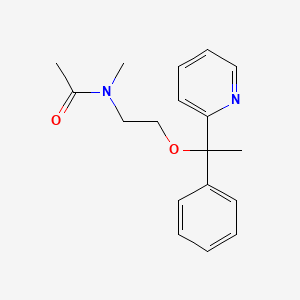
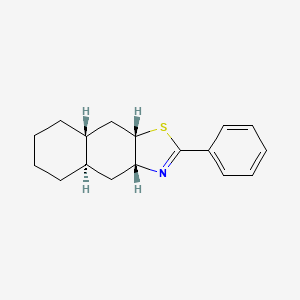
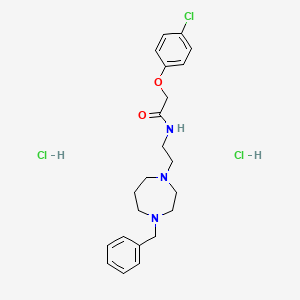


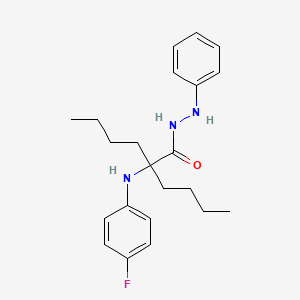

![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
